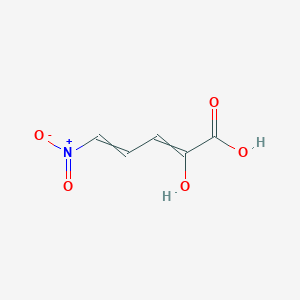
2-Hydroxy-5-nitropenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitropenta-2,4-dienoic acid is a chemical compound that has garnered interest due to its unique structure and reactivity It is a derivative of nitroaromatic compounds and is often studied in the context of microbial degradation of nitroaromatic pollutants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be synthesized through the microbial degradation of nitroaromatic compounds such as 2,6-dinitrophenol. The process involves the use of specific bacterial strains like Alcaligenes eutrophus, which can utilize 2,6-dinitrophenol as a sole source of carbon, energy, and nitrogen. The degradation pathway includes the conversion of 2,6-dinitrophenol to this compound through a series of enzymatic reactions .
Industrial Production Methods
While the microbial degradation method is well-documented, industrial-scale production methods for this compound are not extensively covered in the literature. The focus remains on laboratory-scale synthesis using microbial processes due to the specificity and efficiency of the bacterial enzymes involved .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nitropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitroaromatic derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various nitroaromatic and aminoaromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitropenta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the microbial degradation of nitroaromatic pollutants, providing insights into bioremediation processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-nitropenta-2,4-dienoic acid involves its interaction with specific enzymes in microbial degradation pathways. The compound is initially formed through the enzymatic cleavage of nitroaromatic compounds. It then undergoes further enzymatic transformations, leading to the release of nitrite and the formation of other degradation products. The molecular targets include various dioxygenases and reductases that facilitate these reactions .
Comparación Con Compuestos Similares
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be compared with other similar compounds such as:
2-Hydroxy-5-nitromuconic acid: Another intermediate in the microbial degradation of nitroaromatic compounds.
4-Nitropyrogallol: A related compound formed during the degradation of 2,6-dinitrophenol.
2,4-Dinitrophenol: A precursor in the synthesis of this compound
The uniqueness of this compound lies in its specific formation pathway and its role as an intermediate in the microbial degradation of nitroaromatic pollutants. This makes it a valuable compound for studying bioremediation and environmental chemistry.
Propiedades
Número CAS |
143794-95-0 |
|---|---|
Fórmula molecular |
C5H5NO5 |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
2-hydroxy-5-nitropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5NO5/c7-4(5(8)9)2-1-3-6(10)11/h1-3,7H,(H,8,9) |
Clave InChI |
AWIWLUIOYDCPBC-UHFFFAOYSA-N |
SMILES canónico |
C(=C[N+](=O)[O-])C=C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


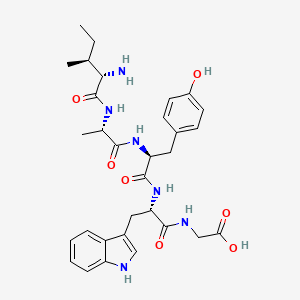
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)

![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
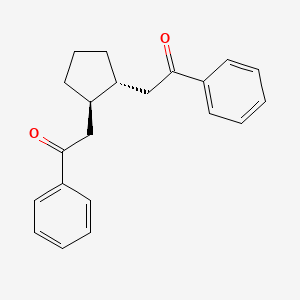
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
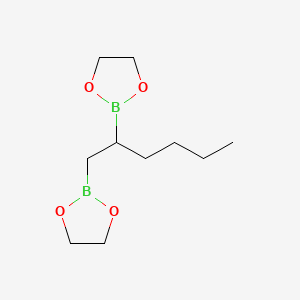

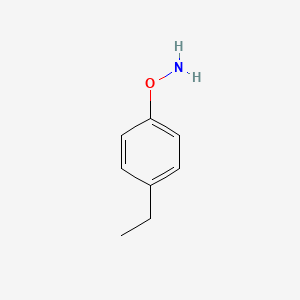

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)

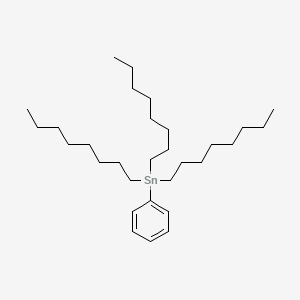
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
